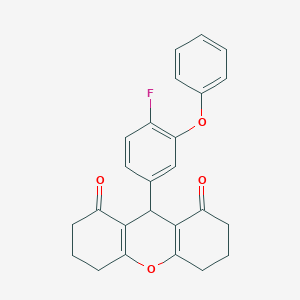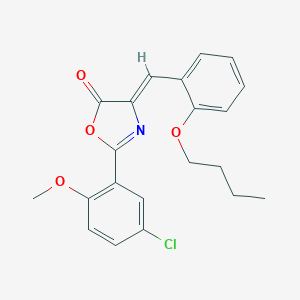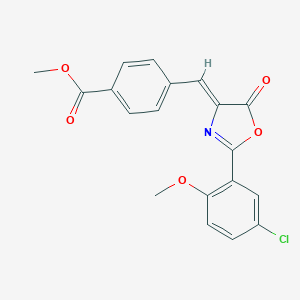![molecular formula C22H20ClN5O B299257 N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. These pathways are involved in the regulation of cell growth, differentiation, and survival, and are frequently dysregulated in cancer and other diseases. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cancers and inflammatory diseases.
Wirkmechanismus
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its therapeutic effects by inhibiting the JAK2/STAT3 signaling pathway. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the expression of various genes involved in cell growth and survival. Dysregulation of this pathway is a common feature of many cancers and inflammatory diseases. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide binds to the JAK2 kinase domain and inhibits its activity, thereby preventing the activation of STAT3 and downstream signaling.
Biochemical and Physiological Effects:
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to inhibiting JAK2/STAT3 signaling, N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to induce cell cycle arrest, suppress angiogenesis, and enhance the anti-tumor immune response. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its specificity for the JAK2/STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models, which makes it a promising candidate for cancer therapy. However, one limitation of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its relatively low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which is a concern for any therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further elucidate its mechanism of action and identify potential biomarkers of response. Another direction is to evaluate its efficacy in clinical trials for the treatment of various cancers and inflammatory diseases. Additionally, there is potential for the development of combination therapies that target multiple signaling pathways, as well as the use of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide as a tool for studying the role of JAK2/STAT3 signaling in other diseases.
Synthesemethoden
The synthesis of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the expression of various oncogenic proteins. In vivo studies have demonstrated that N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can inhibit tumor growth and metastasis in mouse models of breast cancer, lung cancer, and multiple myeloma. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also shown efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
|---|---|
Molekularformel |
C22H20ClN5O |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN5O/c1-14-12-17(16(3)28(14)19-9-7-18(23)8-10-19)13-24-26-22(29)21-15(2)25-20-6-4-5-11-27(20)21/h4-13H,1-3H3,(H,26,29)/b24-13+ |
InChI-Schlüssel |
ZOCNZYYEEUHHLV-ZMOGYAJESA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C3=C(N=C4N3C=CC=C4)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)




![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)